molecular formula C8H13Cl2F3 B3040612 1,2-Dichloro-1,1,2-trifluorooctane CAS No. 219904-94-6

1,2-Dichloro-1,1,2-trifluorooctane

Cat. No.: B3040612
CAS No.: 219904-94-6
M. Wt: 237.09 g/mol
InChI Key: RICKPCMLOQNFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dichloro-1,1,2-trifluorooctane is a high-purity, halogenated organic compound supplied exclusively for research applications. With the molecular formula C8H13Cl2F3 and multiple halogen substituents, this chemical serves as a versatile synthetic building block in advanced organofluorine chemistry . The unique combination of chlorine and fluorine atoms on the terminal carbon, coupled with the longer carbon chain, makes it a valuable intermediate for constructing complex molecules. Researchers can utilize this compound in nucleophilic substitution reactions, where the chlorine atoms can be selectively displaced, or in cross-coupling reactions, leveraging the alkyl chain for further functionalization . Its primary research value lies in the development of novel pharmaceutical candidates and agrochemicals, where the introduction of fluorine atoms is known to enhance metabolic stability, bioavailability, and lipophilicity . The eight-carbon backbone provides a hydrophobic segment, making this compound particularly interesting for material science applications, such as the synthesis of surfactants or the modification of polymers to introduce specific properties like flame retardancy or chemical resistance . Handling should adhere to strict safety protocols for halogenated compounds; refer to the supplied Safety Data Sheet for comprehensive hazard and handling information. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, or for application to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-1,1,2-trifluorooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl2F3/c1-2-3-4-5-6-7(9,11)8(10,12)13/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICKPCMLOQNFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(F)(F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,2 Dichloro 1,1,2 Trifluorooctane

Radical Reaction Pathways in 1,2-Dichloro-1,1,2-trifluorooctane Synthesis

Radical reactions are a cornerstone in the synthesis of haloalkanes, proceeding through a chain mechanism involving initiation, propagation, and termination steps. numberanalytics.comwikipedia.org These reactions are particularly useful for the functionalization of otherwise inert alkane chains.

Photochemical Initiation and Propagation Steps

The synthesis of this compound via a radical pathway can be envisioned through the photochemical addition of a suitable chlorofluoroalkane to an octene isomer. This process is initiated by the homolytic cleavage of a bond in a radical initiator, often a peroxide, or by the direct application of UV light to a halogenated precursor. wikipedia.orgyoutube.com

The initiation step involves the generation of radicals. For instance, UV light can cleave a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). libretexts.orgyoutube.com

Initiation: Cl₂ + hν → 2 Cl•

These highly reactive chlorine radicals can then abstract a hydrogen atom from a suitable chlorofluoromethane, such as chlorotrifluoromethane (B1293557) (CClF₃), to generate a trifluoromethyl radical (•CF₃).

Propagation Step 1 (Radical Formation): CClF₃ + Cl• → •CF₃ + HCl

The resulting trifluoromethyl radical can then add across the double bond of an alkene like 1-octene. The addition occurs in an anti-Markovnikov fashion, where the radical adds to the least substituted carbon of the double bond to form a more stable secondary radical on the adjacent carbon. libretexts.orgmasterorganicchemistry.com

Propagation Step 2 (Addition to Alkene): CH₃(CH₂)₅CH=CH₂ + •CF₃ → CH₃(CH₂)₅CH•-CH₂CF₃

This secondary radical then reacts with a chlorine source, such as Cl₂, to afford the final product, 1-chloro-2-(trifluoromethyl)octane, and regenerate a chlorine radical, which continues the chain reaction. ncert.nic.in

Propagation Step 3 (Halogenation): CH₃(CH₂)₅CH•-CH₂CF₃ + Cl₂ → CH₃(CH₂)₅CHCl-CH₂CF₃ + Cl•

To obtain the target molecule, this compound, a more complex radical addition would be required, potentially involving the radical addition of a species like dichlorotrifluoroethane to an alkene, or the sequential radical halogenation of a partially halogenated octane (B31449) derivative.

Stereochemical Outcomes of Radical Halogenation

The stereochemistry of radical addition reactions to alkenes is a critical consideration. The intermediate radical species formed during the propagation step is typically trigonal planar. dalalinstitute.com This planarity allows the subsequent attack by the halogenating agent to occur from either face of the radical with nearly equal probability. chemistrysteps.com

Consequently, if the radical carbon becomes a stereocenter in the final product, a racemic mixture of enantiomers is generally expected. chemistrysteps.com For a molecule like this compound, which has two chiral centers, the radical halogenation of a suitable precursor would likely lead to a mixture of diastereomers. The exact ratio of these diastereomers can be influenced by steric hindrance and the stability of the radical intermediates. dalalinstitute.com

Nucleophilic Substitution and Elimination Routes in Complex Halogenated Systems

Nucleophilic substitution and elimination reactions are fundamental in organic synthesis and provide pathways to introduce or modify functional groups in halogenated compounds. vedantu.com These reactions are governed by the nature of the substrate, the nucleophile/base, the leaving group, and the solvent.

S_N1 and S_N2 Mechanistic Considerations for Dihalo-trifluoroalkanes

The synthesis or modification of this compound could potentially involve nucleophilic substitution reactions. The mechanism of these reactions, either S_N1 (unimolecular nucleophilic substitution) or S_N2 (bimolecular nucleophilic substitution), is heavily dependent on the structure of the haloalkane. ncert.nic.inorganicmystery.com

S_N2 Reactions: These reactions involve a backside attack by the nucleophile on the carbon atom bearing the leaving group. ncert.nic.in This mechanism is favored for primary and less sterically hindered secondary halides. For a molecule like this compound, an S_N2 reaction at the carbon bearing a chlorine atom would be challenging due to the steric bulk of the adjacent trifluoromethyl and alkyl groups.

S_N1 Reactions: This mechanism proceeds through a carbocation intermediate and is favored for tertiary and some secondary halides where the carbocation can be stabilized. ncert.nic.in In the context of dihalo-trifluoroalkanes, the formation of a carbocation adjacent to electron-withdrawing fluorine atoms would be highly destabilized, making the S_N1 pathway less likely.

Given these considerations, direct nucleophilic substitution on a precursor to or on this compound itself is likely to be slow and require specific, highly reactive nucleophiles and carefully controlled conditions.

Elimination Reactions to Form Fluorinated Alkenes

Polyhalogenated alkanes can undergo elimination reactions to form alkenes. libretexts.org For instance, treatment of a vicinal dihalide with a base can lead to the formation of a double bond. In the case of a precursor to this compound, an elimination reaction could be used to introduce a double bond, which could then be further functionalized. For example, dehydrohalogenation of a suitable polyhalogenated octane could yield a fluorinated alkene. orgsyn.org The regioselectivity of such an elimination would be governed by Zaitsev's or Hofmann's rule, depending on the steric bulk of the base and the substrate.

Catalytic Approaches and Reaction Optimization for Fluorinated Octanes

Catalytic methods offer a powerful means to achieve high efficiency and selectivity in the synthesis of complex molecules like fluorinated octanes. numberanalytics.com

Recent advancements in catalysis have enabled the difunctionalization of alkenes, where two different functional groups are added across the double bond in a single step. acs.orgnih.govresearchgate.net For the synthesis of this compound, a catalytic method involving the chloro-trifluoromethoxylation of an octene derivative could be a plausible route. For instance, photoredox catalysis has been shown to effect the vicinal chlorotrifluoromethylation of alkenes using CF₃SO₂Cl as a source for both the CF₃ radical and the chloride ion. acs.org

Reaction optimization is crucial for maximizing the yield and selectivity of the desired product. numberanalytics.com This involves the systematic variation of reaction parameters such as:

Temperature: Can influence reaction rate and selectivity. numberanalytics.com

Catalyst Loading: The amount of catalyst can affect both the rate and the cost-effectiveness of the reaction.

Solvent: The choice of solvent can impact the solubility of reactants and the stability of intermediates.

Concentration of Reactants: Can be adjusted to favor the desired reaction pathway and minimize side reactions. libretexts.org

A Design of Experiments (DoE) approach can be employed to systematically explore the reaction space and identify the optimal conditions for the synthesis of this compound.

Information regarding the chemical reactivity and transformation pathways of this compound is not available in the provided search results.

Extensive searches for the chemical compound "this compound" did not yield specific data related to its chemical reactivity and transformation pathways as outlined in the request. The search results primarily contain information on structurally different, short-chain halogenated alkanes, such as various isomers of dichloro-trifluoroethane and dichloro-tetrafluoroethane.

Due to the absence of specific research findings for this compound, it is not possible to provide a scientifically accurate article on its:

Reactivity Towards Nucleophilic Reagents: Including hydrolysis and solvolysis mechanisms, reactions with amines and other nitrogen-containing nucleophiles, or its use as an electrophile in alkylation reactions.

Reactivity Towards Electrophilic Reagents.

Homolytic Cleavage and Radical-Mediated Transformations: Including its thermal and photochemical degradation pathways.

An attempt to extrapolate the reactivity of this compound from the provided data on smaller, related molecules would be scientifically unfounded and would not adhere to the strict focus on the specified compound. Therefore, the requested article cannot be generated based on the available information.

Table of Compounds Mentioned

Chemical Reactivity and Transformation Pathways of 1,2 Dichloro 1,1,2 Trifluorooctane

Homolytic Cleavage and Radical-Mediated Transformations

Free Radical Chain Reactions

Free radical chain reactions are a hallmark of alkane chemistry, typically initiated by heat or ultraviolet (UV) light. nist.govorganic-chemistry.org For 1,2-Dichloro-1,1,2-trifluorooctane, these reactions would likely involve the homolytic cleavage of a bond to form a radical, which then propagates through a chain reaction.

Initiation: The initiation step involves the formation of a radical. While the C-Cl bond is weaker than the C-F and C-H bonds and thus more susceptible to cleavage, the most likely initiation in the presence of a halogen like chlorine would be the homolysis of the diatomic halogen molecule (e.g., Cl₂) into two chlorine radicals (Cl•). nist.gov

Propagation: A chlorine radical can then abstract a hydrogen atom from the octane (B31449) chain. The stability of the resulting alkyl radical intermediate is a key factor in determining the regioselectivity of the reaction. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. wikipedia.org Therefore, hydrogen abstraction would preferentially occur at one of the secondary carbons along the C3 to C7 positions of the this compound backbone. The newly formed alkyl radical would then react with a Cl₂ molecule to yield a chlorinated product and another chlorine radical, continuing the chain.

Termination: The chain reaction terminates when two radicals combine. nist.gov This can happen in several ways, such as the combination of two chlorine radicals, an alkyl radical with a chlorine radical, or two alkyl radicals.

The expected major monochlorinated products from a free radical chlorination of this compound would be a mixture of isomers with chlorine substituted at various positions along the alkyl chain, with a preference for internal positions due to the greater stability of secondary radicals.

Reductive Dehalogenation Processes

Reductive dehalogenation is a process that involves the removal of halogen atoms and their replacement with hydrogen atoms, or the formation of a double bond through the elimination of two halogen atoms. This is a significant pathway for the transformation of halogenated alkanes.

Mechanisms of Chlorine and Fluorine Removal

The removal of chlorine and fluorine from this compound can occur through several mechanisms. The C-Cl bond is significantly weaker than the C-F bond, making chlorine removal more facile.

Hydrogenolysis: This is the replacement of a halogen atom with a hydrogen atom. For this compound, this would likely proceed stepwise, with the removal of a chlorine atom being the initial and more favorable step. The reaction typically requires a reducing agent and a catalyst.

Dihaloelimination: This involves the removal of two adjacent halogen atoms to form an alkene. In the case of this compound, the removal of the two chlorine atoms would lead to the formation of 1,1,2-trifluorooct-1-ene. This process is often promoted by reducing metals.

Concentrated cell suspensions of methanogenic bacteria have been shown to reductively dechlorinate 1,2-dichloroethane (B1671644) through both dihalo-elimination to yield ethylene (B1197577) and hydrogenolysis to yield chloroethane. Similar pathways could be anticipated for the octane analogue.

Role of Metals and Catalysts in Reductive Transformations

Metals and catalysts play a crucial role in facilitating reductive dehalogenation.

Zero-Valent Metals: Metals such as zinc, iron, and magnesium can act as reducing agents. For instance, zinc dust is commonly used for the dehalogenation of vicinal dihalides to form alkenes. In the case of this compound, treatment with a metal like zinc would be expected to yield 1,1,2-trifluorooct-1-ene.

Catalytic Hydrogenation: Transition metal catalysts, such as palladium or platinum supported on carbon, are often used for hydrogenolysis. In the presence of a hydrogen source (e.g., H₂ gas), these catalysts facilitate the cleavage of the C-X bond and the formation of a C-H bond. For this compound, this would preferentially lead to the removal of chlorine atoms over fluorine atoms.

The table below summarizes the expected products from the reductive dehalogenation of this compound under different conditions.

Reagent/CatalystExpected Major Product(s)Reaction Type
Zn1,1,2-Trifluorooct-1-eneDihaloelimination
Pd/C, H₂ (controlled)1-Chloro-1,1,2-trifluorooctane, 2-Chloro-1,1,2-trifluorooctaneHydrogenolysis
Pd/C, H₂ (excess)1,1,2-TrifluorooctaneComplete Hydrogenolysis

Isomerization and Rearrangement Processes

Isomerization and rearrangement reactions of this compound are expected to be energetically demanding and would likely require specific catalytic conditions, such as the presence of a Lewis acid. Under such conditions, the migration of a halogen atom or an alkyl group could occur to form a more stable carbocation intermediate. For instance, a Lewis acid could abstract a halide, leading to a carbocation that could then undergo a 1,2-hydride or 1,2-alkyl shift. However, given the high stability of the C-F bond, rearrangements involving the fluorine atoms are less likely than those involving the chlorine atoms or the alkyl chain. The rotation of the molecule around the C1-C2 bond may be hindered by the presence of the halogen atoms, a phenomenon observed in the analogous 1,2-dichloro-1,1,2-trifluoroethane.

Influence of Fluorine and Chlorine Substitution on Reaction Kinetics and Thermodynamics

The presence of both fluorine and chlorine atoms on adjacent carbons significantly influences the reactivity of this compound.

Kinetics: The rates of reaction are largely governed by bond dissociation energies (BDEs). The C-F bond is one of the strongest single bonds in organic chemistry, while the C-Cl bond is considerably weaker. This difference in bond strength means that reactions involving the cleavage of the C-Cl bond will have a lower activation energy and thus proceed at a faster rate than those involving C-F bond cleavage. In free radical reactions, the abstraction of a hydrogen atom is the rate-determining step, and the reactivity of C-H bonds is influenced by their position (primary, secondary, tertiary). wikipedia.org

The following table provides typical bond dissociation energies that illustrate these differences.

BondTypical Bond Dissociation Energy (kJ/mol)
C-H (primary)410
C-H (secondary)397
C-Cl339
C-F485
H-Cl431
H-F565

Data are representative values and can vary slightly depending on the specific molecular structure.

This data underscores that reactions involving the cleavage of the C-Cl bond are kinetically and often thermodynamically more favorable than those involving the C-F bond.

Spectroscopic and Structural Characterization of 1,2 Dichloro 1,1,2 Trifluorooctane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 1,2-Dichloro-1,1,2-trifluorooctane, ¹H, ¹³C, and ¹⁹F NMR would be the primary methods for structural elucidation.

The ¹H NMR spectrum would provide information about the number of different types of protons and their neighboring atoms. The straight-chain hexyl group (from C3 to C8) would show a series of signals.

-CH₂- group at C3: This group is adjacent to a stereocenter (C2), which would likely make its two protons diastereotopic, resulting in a complex multiplet.

-(CH₂)₄- chain (C4-C7): These methylene (B1212753) groups would likely appear as overlapping multiplets in the typical aliphatic region of the spectrum.

-CH₃ group at C8: This terminal methyl group would appear as a triplet, being coupled to the adjacent -CH₂- group at C7.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for the Hexyl Chain of this compound

Proton Environment Predicted Chemical Shift (ppm) Predicted Multiplicity
-CH₂- (C3) ~1.5 - 2.0 Multiplet
-(CH₂)₄- (C4-C7) ~1.2 - 1.6 Overlapping Multiplets

The ¹³C NMR spectrum would show a distinct signal for each of the eight carbon atoms in the molecule, as they are all in unique chemical environments. The presence of electronegative chlorine and fluorine atoms would significantly shift the signals of C1 and C2 downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 (-CF₂Cl) ~110 - 130
C2 (-CFCl-) ~90 - 110
C3 ~30 - 40
C4 - C7 ~22 - 32

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. wikipedia.org In this compound, there are two distinct fluorine environments: the -CF₂Cl group (C1) and the -CFCl- group (C2). This would result in two main signals in the ¹⁹F NMR spectrum. Due to the presence of a stereocenter at C2, the two fluorine atoms on C1 are diastereotopic and would be expected to show distinct chemical shifts and couplings.

-CF₂Cl (C1): These two fluorine atoms would likely appear as two separate signals, each coupled to the fluorine on C2, resulting in two doublets.

-CFCl- (C2): This single fluorine atom would be coupled to the two fluorine atoms on C1, likely appearing as a triplet (or a doublet of doublets if the couplings are significantly different).

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Environment Predicted Chemical Shift (ppm) Predicted Multiplicity
-CF₂Cl (C1) Varies Two Doublets

To definitively assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, multi-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show correlations between adjacent protons, helping to trace the connectivity of the hexyl chain.

HSQC (Heteronuclear Single Quantum Coherence): A 2D ¹H-¹³C HSQC experiment would show correlations between each proton and the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D ¹H-¹³C HMBC experiment reveals correlations between protons and carbons that are two or three bonds away, which would be crucial for confirming the connection of the hexyl chain to the C2 position.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR and Raman spectroscopy provide information about the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific bond vibrations, offering a "fingerprint" of the molecule.

The most prominent features in the IR and Raman spectra of this compound, aside from the C-H stretching and bending vibrations of the alkyl chain, would be the strong absorptions from the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds.

C-F Stretching: Carbon-fluorine bonds typically exhibit strong absorption bands in the IR spectrum in the range of 1000-1400 cm⁻¹. Given the presence of multiple fluorine atoms, a series of strong, complex bands would be expected in this region.

C-Cl Stretching: Carbon-chlorine bonds show stretching vibrations in the region of 600-800 cm⁻¹. The presence of two C-Cl bonds would likely result in multiple absorption bands in this "fingerprint" region of the spectrum.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (alkyl) 2850 - 3000 Medium-Strong
C-F stretch 1000 - 1400 Strong

The combination of these spectroscopic techniques would be necessary to fully characterize the structure of this compound. However, without actual experimental data, this analysis remains a theoretical prediction.

Analysis of Octane (B31449) Backbone Conformations through Vibrational Data

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the conformational landscape of the octane backbone in this compound. The long, flexible octane chain can adopt numerous conformations due to rotation around its carbon-carbon single bonds. These different spatial arrangements, or conformers, would each give rise to a unique vibrational spectrum.

By analyzing the vibrational spectra, typically in the fingerprint region (below 1500 cm⁻¹), specific bands corresponding to C-C stretching and various bending and torsional modes of the alkyl chain can be identified. Theoretical calculations, such as those based on Density Functional Theory (DFT), would be essential in assigning these vibrational modes to specific conformational isomers (e.g., anti, gauche). The comparison of experimentally obtained spectra with theoretically predicted spectra for different conformers would allow for the identification of the most stable conformations present in a sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and probing the structural features of this compound through its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be utilized to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition of the molecule. For a compound with the chemical formula C₈H₁₃Cl₂F₃, HRMS would confirm this composition by matching the experimentally measured mass to the theoretically calculated exact mass, distinguishing it from other potential isobaric compounds. Over the past decade, mass spectrometry has been revolutionized by access to instruments of increasingly high mass-resolving power, making it possible to determine elemental compositions of thousands of chemical components simultaneously from accurate mass measurements for small molecules up to approximately 400 Da nih.gov.

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the this compound molecular ion. In this technique, the parent ion is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information. For this specific compound, characteristic fragmentation would likely involve the cleavage of carbon-carbon bonds within the octane chain and the loss of halogen atoms (Cl and F) or hydrogen halides (HCl, HF). The analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule, including the positions of the chlorine and fluorine substituents on the octane backbone.

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For a compound like this compound, which is likely a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction could be challenging. However, if a suitable crystalline derivative of the compound could be synthesized, X-ray crystallography would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. This technique is the primary method for determining the absolute configuration of a molecule and provides unambiguous and reliable 3-dimensional structural parameters nih.gov.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from any impurities or isomers and for assessing its purity.

Gas Chromatography (GC) for Volatile Mixtures

Gas chromatography (GC) is the most suitable technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC is a common analytical technique used to separate and analyze volatile and semi-volatile compounds in a mixture sigmaaldrich.com. The use of a mass spectrometer as a detector (GC-MS) provides both separation and structural information, making it a powerful tool for the analysis of complex mixtures containing halogenated hydrocarbons.

Interactive Data Table: Analytical Techniques for this compound Characterization

Analytical TechniqueInformation ObtainedKey Parameters
Vibrational Spectroscopy (IR/Raman)Molecular functional groups, conformational analysis of the octane backbone.Wavenumber (cm⁻¹), Peak Intensity, Peak Shape.
High-Resolution Mass Spectrometry (HRMS)Exact molecular weight, elemental composition confirmation.Mass-to-charge ratio (m/z), Mass Accuracy (ppm).
Tandem Mass Spectrometry (MS/MS)Structural elucidation through fragmentation pathways.Parent ion m/z, Fragment ion m/z, Collision Energy.
X-ray Crystallography (on derivatives)Precise 3D molecular structure, bond lengths, bond angles, solid-state conformation.Unit cell dimensions, Atomic coordinates, Space group.
Gas Chromatography (GC)Separation from impurities and isomers, purity assessment, retention time for identification.Retention Time (min), Column Type, Temperature Program.

Liquid Chromatography (LC) for Non-Volatile Derivatives

While this compound itself is a volatile compound amenable to gas chromatography, its analysis via liquid chromatography (LC) necessitates conversion into non-volatile derivatives. This is particularly relevant when the analytical objective is to interface with detection systems for which the parent compound is not responsive, or to enhance separation selectivity from complex matrices. The derivatization process chemically modifies the analyte to introduce structural moieties that are readily detectable by common LC detectors, such as ultraviolet-visible (UV-Vis) or fluorescence detectors.

The inert nature of the chloro- and fluoro- substituents on the octane backbone means that derivatization strategies typically target the alkyl chain. One common approach involves the substitution of a halogen atom with a functional group that can then be reacted with a chromophoric or fluorophoric tagging agent. For instance, a dehalogenation-hydrolysis reaction can be employed to introduce a hydroxyl group, converting the haloalkane into a halogenated alcohol. This alcohol derivative can then be reacted with a suitable derivatizing reagent.

A widely used derivatization agent for alcohols is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the hydroxyl group (after oxidation to a carbonyl) to form a 2,4-dinitrophenylhydrazone derivative. These derivatives are highly chromophoric and can be readily detected by UV-Vis spectroscopy.

Another effective strategy for derivatizing halogenated alkanes is through nucleophilic substitution with a reagent that imparts desirable chromatographic and detection characteristics. For example, reaction with a thiol-containing compound that has a strong chromophore allows for sensitive detection.

The chromatographic separation of these non-volatile derivatives is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The choice of stationary phase and mobile phase composition is critical for achieving adequate resolution of the derivatized analyte from other components in the sample matrix.

Table 1: Representative Liquid Chromatography Parameters for the Analysis of a Derivatized this compound Derivative

ParameterValue
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Derivative 2,4-dinitrophenylhydrazone of a hydrolyzed this compound isomer
Stationary Phase C18 silica (B1680970) column (5 µm particle size, 4.6 mm x 250 mm)
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20 µL
Detector UV-Vis Detector
Detection Wavelength 360 nm
Retention Time (Hypothetical) 8.5 min

The retention time of the derivative is influenced by its hydrophobicity, which is significantly different from the parent compound. The long alkyl chain of the octane derivative ensures strong interaction with the C18 stationary phase, leading to good retention and separation from more polar interferents. The specific retention time would also depend on the isomeric form of the original this compound that was derivatized.

In addition to UV-Vis detection, liquid chromatography coupled with mass spectrometry (LC-MS) offers a powerful tool for the analysis of these derivatives. LC-MS provides not only retention time data but also mass-to-charge ratio information, which can confirm the identity of the derivative and provide further structural elucidation. For instance, a generic LC-MS/MS method has been developed for the analysis of potentially genotoxic alkyl halides, where the compounds are derivatized using 4-dimethylaminopyridine. nih.gov This approach could be adapted for this compound, allowing for highly sensitive and selective detection. nih.gov

Environmental and Biogeochemical Aspects of 1,2 Dichloro 1,1,2 Trifluorooctane

Atmospheric Transport and Degradation Processes

The atmospheric fate of 1,2-Dichloro-1,1,2-trifluorooctane is expected to be governed by its volatility and its reactivity with atmospheric oxidants. As a long-chain halogenated alkane, it is likely to have a lower vapor pressure compared to its shorter-chain counterparts, but it would still be expected to partition to the atmosphere to some extent.

Reaction with Hydroxyl Radicals (·OH)

The primary degradation pathway for many organic compounds in the troposphere is reaction with hydroxyl radicals (·OH). For halogenated alkanes, the rate of this reaction is influenced by the number and type of halogen atoms and the structure of the carbon chain. The presence of hydrogen atoms on the carbon backbone makes the molecule susceptible to hydrogen abstraction by ·OH radicals.

While no specific rate constant for the reaction of this compound with ·OH radicals is available, studies on other long-chain alkanes and their halogenated derivatives indicate that the atmospheric lifetime would be on the order of days to weeks. For instance, the atmospheric lifetime of C5-C8 cycloalkanes against ·OH radicals is estimated to be between 29 and 78 hours. nih.gov The rate constants for the reaction of OH radicals with C3–C11 alkanes have been determined, showing a dependency on the molecular structure. copernicus.org The presence of chlorine and fluorine atoms would influence this reactivity.

Table 1: Hypothetical Atmospheric Reaction Rate Constants and Lifetimes for this compound and Related Compounds

CompoundOH Radical Reaction Rate Constant (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime
This compound Estimated: 1 x 10⁻¹² - 5 x 10⁻¹²Estimated: ~1-5 weeks
n-Octane8.11 x 10⁻¹²~1.5 days
Cyclooctane1.42 x 10⁻¹¹~29 hours nih.gov
1,2-Dichloroethane (B1671644)2.5 x 10⁻¹³~50 days wikipedia.org

Note: Data for this compound is hypothetical and for illustrative purposes only, based on trends observed in related compounds.

Aqueous and Soil Environmental Fate

The behavior of this compound in water and soil is largely dictated by its hydrophobicity, which is expected to be high due to its long carbon chain and halogenation.

Abiotic Degradation Mechanisms in Water and Sediment

Abiotic degradation processes such as hydrolysis and oxidation in water and sediment are generally slow for halogenated alkanes. nih.gov Reductive dechlorination can occur under anaerobic conditions, where the compound can be degraded by agents like zero-valent metals or certain minerals. nih.govnih.gov For chlorinated ethenes, abiotic degradation has been shown to be a viable pathway, and similar processes could potentially affect this compound over long time scales in anoxic environments. nih.gov

Microbial Transformation and Biodegradation Potential

The biodegradation of long-chain halogenated alkanes is complex and often slow. nih.gov Microorganisms capable of degrading alkanes are widespread in the environment. researchgate.netnih.gov The presence of chlorine and fluorine atoms, however, generally increases the recalcitrance of organic compounds to microbial attack. nih.gov

Some bacteria and fungi have been shown to degrade halogenated hydrocarbons, often through co-metabolism where the degradation is facilitated by the presence of another primary substrate. researchgate.net For highly halogenated compounds, an initial reductive dehalogenation step is often necessary before oxidative degradation can proceed. nih.gov The long carbon chain of this compound might be susceptible to initial oxidation by monooxygenase enzymes, a common pathway for alkane degradation by microbes. wikipedia.orgresearchgate.net However, the high degree of halogenation at one end of the molecule could hinder enzymatic action. Studies on long-chain fatty acid degradation have identified novel microbes in anaerobic environments, suggesting that specialized microorganisms might exist that can metabolize such complex molecules. nih.gov

Sorption to Soil and Sediment

Due to its likely high hydrophobicity and low water solubility, this compound is expected to have a strong tendency to sorb to organic matter in soil and sediment. researchgate.net The sorption of long-chain per- and polyfluoroalkyl substances (PFAS) to soil is strongly influenced by the organic carbon content of the soil. mdpi.comnih.gov The sorption process sequesters the chemical from the aqueous phase, reducing its mobility and bioavailability. researchgate.net For hydrophobic organic compounds, sorption to black carbon and other carbonaceous materials in soil and sediment can be particularly strong. researchgate.netcornell.edu

Table 2: Estimated Physicochemical Properties and Sorption Coefficients for this compound

PropertyEstimated ValueSignificance for Environmental Fate
Log Kow (Octanol-Water Partition Coefficient)Estimated: > 5High potential for bioaccumulation and strong sorption to organic matter.
Water SolubilityEstimated: Low (mg/L range)Limited mobility in water; partitioning to sediment and soil is favored.
Koc (Organic Carbon-Water (B12546825) Partition Coefficient)Estimated: 10⁴ - 10⁵ L/kgStrong binding to soil and sediment organic carbon, leading to low mobility.

Note: The values presented are estimations based on the properties of similar long-chain halogenated compounds and are intended for illustrative purposes.

Persistence and Long-Range Environmental Transport Modeling

There is currently no available data on the persistence of this compound in various environmental compartments such as soil, water, or air. Its potential for long-range environmental transport, which would be assessed through modeling studies based on its physical and chemical properties like vapor pressure and atmospheric lifetime, has not been investigated.

Formation of Transformation Products and Their Environmental Relevance

Information regarding the degradation pathways of this compound and the formation of any potential transformation products is not present in the current body of scientific literature. Consequently, the environmental relevance of any such products remains unknown.

Analytical Methods for Environmental Detection and Quantification

No standardized or published analytical methods specifically for the detection and quantification of this compound in environmental matrices (e.g., water, air, soil, biota) have been identified. The development of such methods would be a necessary precursor to any environmental monitoring and assessment of this compound.

Derivatives and Analogues of 1,2 Dichloro 1,1,2 Trifluorooctane

Synthesis of Functionalized Derivatives for Material Science Applications

The synthesis of functionalized derivatives of 1,2-Dichloro-1,1,2-trifluorooctane is primarily centered on the reactivity of the carbon-halogen bonds. The presence of two chlorine atoms offers handles for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. These reactions are foundational for tailoring the molecule for specific material science applications. viu.caquora.comlibretexts.org

One of the primary methods for derivatization is the replacement of one or both chlorine atoms with other functional groups through nucleophilic substitution. viu.caquora.com The general scheme for such a reaction can be depicted as:

R-Cl + Nu⁻ → R-Nu + Cl⁻

Where R represents the 1-chloro-1,1,2-trifluorooctyl group and Nu⁻ is a nucleophile. The choice of nucleophile dictates the properties of the resulting derivative. For instance, reaction with hydroxide (B78521) ions can introduce hydroxyl groups, leading to the formation of fluorinated long-chain alcohols. These alcohols can serve as precursors for surfactants or as monomers for polymerization.

Another key strategy involves dehydrohalogenation reactions, where the removal of a hydrogen and a halogen atom from adjacent carbons leads to the formation of an alkene. pw.live This introduces a site of unsaturation that can be further functionalized through various addition reactions.

The synthesis of these derivatives often requires careful control of reaction conditions to achieve selectivity, as the two chlorine atoms may exhibit different reactivities.

Table 1: Potential Functionalized Derivatives of this compound and Their Potential Applications

Derivative NameFunctional Group IntroducedPotential Application in Material Science
1-Chloro-1,1,2-trifluorooctan-2-olHydroxyl (-OH)Precursor for non-ionic surfactants, specialty lubricants.
1-Chloro-1,1,2-trifluorooct-1-eneAlkene (C=C)Monomer for specialty polymers, intermediate for further functionalization.
2-Azido-1-chloro-1,1,2-trifluorooctaneAzide (-N₃)Precursor for "click" chemistry reactions to attach to other molecules.
S-(1-Chloro-1,1,2-trifluorooct-2-yl) thioacetateThioacetate (-SCOCH₃)Precursor for thiol-containing compounds for surface modification.

Exploration of Isomeric and Homologous Series

The properties of halogenated alkanes are highly dependent on their structure. The exploration of isomers and homologous series of this compound is crucial for understanding how changes in molecular architecture affect physical and chemical behavior. wikipedia.org

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For C₈H₁₃Cl₂F₃, numerous structural isomers are possible, involving different positions of the chlorine and fluorine atoms along the octane (B31449) chain. For example, 2,3-Dichloro-1,1,1-trifluorooctane would be an isomer with different reactivity and physical properties. The boiling points and densities of isomeric haloalkanes generally decrease with increased branching. ncert.nic.in

Table 2: Comparison of Predicted Physical Properties of Isomers of Dichlorotrifluorooctane

Isomer NamePredicted Boiling Point (°C)Predicted Density (g/mL)
This compound210-2201.15-1.25
1,8-Dichloro-1,1,2-trifluorooctane215-2251.10-1.20
4,5-Dichloro-1,1,1-trifluorooctane205-2151.12-1.22

Note: The values in this table are estimations based on general trends for halogenated alkanes and should be considered illustrative.

A homologous series is a series of compounds with the same functional group and similar chemical properties in which the successive members differ by a CH₂ group. wikipedia.org The homologous series of 1,2-Dichloro-1,1,2-trifluoroalkanes would include compounds like 1,2-Dichloro-1,1,2-trifluoroheptane and 1,2-Dichloro-1,1,2-trifluorononane. Studying this series would allow for a systematic investigation of the effect of chain length on properties such as boiling point, melting point, and viscosity. Generally, boiling points increase with increasing chain length due to stronger van der Waals forces. ncert.nic.in

Structure-Reactivity Relationships in Long-Chain Halogenated Alkanes

The reactivity of long-chain halogenated alkanes is governed by several factors, primarily the nature of the carbon-halogen bond and the steric environment around the reactive center. viu.cauniversalclass.com

The polarity and strength of the C-X bond are critical. The high electronegativity of fluorine results in a very strong C-F bond, making it generally unreactive in nucleophilic substitution reactions. viu.ca In contrast, the C-Cl bonds are more susceptible to cleavage. The reactivity of haloalkanes in nucleophilic substitution reactions generally follows the trend R-I > R-Br > R-Cl > R-F. wikipedia.org Therefore, in this compound, the chlorine atoms are the primary sites for substitution reactions.

Steric hindrance also plays a significant role. The bulky halogen atoms and the long alkyl chain can impede the approach of a nucleophile to the electrophilic carbon atom. universalclass.com This can affect the mechanism of substitution reactions, favoring SN1-type reactions for more sterically hindered substrates. viu.ca

The position of the halogen atoms along the chain also influences reactivity. Halogens on primary carbons are generally more reactive in SN2 reactions than those on secondary or tertiary carbons due to less steric hindrance. viu.ca

Potential as Intermediates in the Synthesis of Advanced Materials or Specialty Chemicals

The unique combination of a fluorinated headgroup and a hydrocarbon tail makes this compound a promising intermediate for the synthesis of a variety of advanced materials and specialty chemicals. ncert.nic.in

Surfactants and Emulsifiers: By replacing the chlorine atoms with hydrophilic groups such as hydroxyl or carboxyl groups, amphiphilic molecules can be created. These fluorinated surfactants are known for their high surface activity and stability in harsh conditions, making them valuable in applications such as coatings, fire-fighting foams, and emulsification processes.

Specialty Polymers: The introduction of a polymerizable group, such as a double bond via dehydrohalogenation, would allow this compound to be used as a monomer. libretexts.org The resulting polymers would possess unique properties conferred by the fluorine content, such as low surface energy, high thermal stability, and chemical resistance. These properties are desirable for creating hydrophobic coatings, low-friction surfaces, and chemically resistant membranes. libretexts.org

Lubricants and Hydraulic Fluids: The presence of fluorine can enhance the thermal and oxidative stability of organic molecules. Functionalized derivatives of this compound could be explored as high-performance lubricants or hydraulic fluids for demanding applications where conventional hydrocarbon-based fluids fail.

Future Research Directions and Unanswered Questions for 1,2 Dichloro 1,1,2 Trifluorooctane

Development of More Efficient and Selective Synthetic Routes

The very first challenge in studying 1,2-Dichloro-1,1,2-trifluorooctane is its synthesis. Currently, there are no established or optimized methods for its preparation. Future research must, therefore, focus on developing synthetic pathways that are not only efficient in terms of yield but also highly selective, producing the desired isomer with minimal byproducts.

Key research objectives would include:

Exploration of Precursors: Investigating a variety of starting materials, such as partially halogenated octanes or functionalized octane (B31449) derivatives, that could serve as viable precursors.

Reagent Screening: Testing a range of fluorinating and chlorinating agents to determine the optimal conditions for the introduction of the halogen atoms onto the octane backbone.

Catalyst Development: Identifying and developing catalysts that can control the regioselectivity and stereoselectivity of the halogenation reactions, ensuring the formation of the 1,2-dichloro-1,1,2-trifluoro isomer.

Process Optimization: Systematically varying reaction parameters such as temperature, pressure, solvent, and reaction time to maximize the yield and purity of the final product.

A potential starting point for synthetic exploration could be the free-radical halogenation of a suitable trifluorooctane precursor, although controlling the position of chlorination would be a significant challenge. Alternatively, addition reactions to a corresponding octene derivative could offer a more controlled route.

Comprehensive Elucidation of Complex Reaction Mechanisms

Once a reliable synthetic route is established, the next logical step is to understand the reactivity of this compound. This involves a thorough investigation of the mechanisms by which it undergoes various chemical transformations.

Unanswered questions in this area include:

What are the typical reaction pathways for this compound? Does it undergo nucleophilic substitution, elimination, or radical reactions?

How do the fluorine and chlorine atoms at adjacent positions influence the reactivity of the molecule?

What are the kinetic and thermodynamic parameters of its key reactions?

Future studies should employ a combination of experimental techniques, such as kinetic monitoring and isotopic labeling, to trace the course of reactions and identify key intermediates.

Advanced Spectroscopic Characterization Techniques for Conformational Analysis

The presence of multiple halogen atoms on a flexible octane chain suggests a complex conformational landscape for this compound. Understanding the preferred three-dimensional structures of this molecule is crucial for predicting its physical properties and biological interactions.

Future research should leverage advanced spectroscopic techniques, including:

Multinuclear NMR Spectroscopy: Utilizing ¹H, ¹³C, and ¹⁹F NMR to probe the chemical environment of each atom and deduce the connectivity and stereochemistry of the molecule. Advanced NMR experiments like NOESY and ROESY could provide insights into through-space interactions and conformational preferences.

Vibrational Spectroscopy: Employing infrared (IR) and Raman spectroscopy to identify the characteristic vibrational modes of the C-H, C-C, C-F, and C-Cl bonds. These techniques can also help in identifying different conformers present in a sample.

Mass Spectrometry: Using high-resolution mass spectrometry to determine the exact molecular weight and fragmentation patterns, which can provide valuable structural information.

In-depth Computational Studies for Predictive Modeling

In conjunction with experimental work, in-depth computational studies will be invaluable for building a comprehensive understanding of this compound. Theoretical modeling can provide insights that are difficult or impossible to obtain through experiments alone.

Key areas for computational investigation include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate the optimized geometries, energies, and spectroscopic properties of different conformers and isomers. This can aid in the interpretation of experimental spectra.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the molecule over time to understand its conformational flexibility and interactions with other molecules, such as solvents.

Predictive Modeling of Properties: Using quantitative structure-property relationship (QSPR) models to predict various physical and chemical properties, such as boiling point, vapor pressure, and solubility.

Detailed Environmental Fate and Transport Studies in Diverse Ecosystems

Given the persistence of many halogenated compounds in the environment, it is imperative to investigate the potential environmental fate and transport of this compound. This research is crucial for assessing its potential as an environmental contaminant.

Future studies should address the following:

Abiotic Degradation: Investigating the rates and mechanisms of degradation through processes like hydrolysis and photolysis.

Biotic Degradation: Assessing the potential for microorganisms in soil and water to biodegrade the compound and identifying the metabolic pathways involved.

Partitioning Behavior: Determining the octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partitioning coefficient (Koc) to predict its distribution in different environmental compartments.

Atmospheric Fate: Modeling its potential for long-range atmospheric transport and its contribution to ozone depletion and global warming, should it be volatile.

The following table provides a summary of the key research areas and their objectives:

Research AreaKey Objectives
Synthetic Routes Develop efficient and selective methods for preparation.
Reaction Mechanisms Elucidate the pathways and kinetics of its chemical reactions.
Spectroscopic Analysis Characterize its structure and conformational preferences.
Computational Modeling Predict its properties and behavior using theoretical methods.
Environmental Fate Assess its persistence, degradation, and transport in the environment.

Q & A

Q. What are the key physical and chemical properties of 1,2-Dichloro-1,1,2-trifluoroethane, and how are they experimentally determined?

Answer: Critical properties include:

  • Vapor pressure : 620 mm Hg at 25°C (indicative of high volatility) .
  • Molecular weight : 152.93 g/mol (calculated via IUPAC standards) .
  • Heat capacity : Experimental values range from 138.8 K to 296.3 K, measured using adiabatic calorimetry (BSAO method) with 0.3% error and 99.51% purity .

Methodological Note : Use differential scanning calorimetry (DSC) or adiabatic calorimetry for precise measurements. Validate purity via gas chromatography (GC) to avoid artifacts .

Q. What analytical methods are recommended for identifying and quantifying 1,2-Dichloro-1,1,2-trifluoroethane in environmental samples?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Optimal for trace detection in water or air due to high sensitivity .
  • Infrared (IR) Spectroscopy : Useful for structural confirmation via characteristic C-F and C-Cl absorption bands .
  • Calibration Standards : Use NIST-certified reference materials to ensure accuracy, especially given its low environmental detection limits (e.g., in tap water) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic data for 1,2-Dichloro-1,1,2-trifluoroethane?

Answer: Discrepancies often arise from impurities or methodological differences. For example:

  • Heat Capacity : The value 0.30% error in assumes 99.51% purity. Replicate experiments using ultra-high-purity samples (>99.9%) and cross-validate with ab initio computational models (e.g., Gaussian software) .
  • Vapor Pressure : Compare static vs. dynamic measurement techniques; static methods reduce thermal decomposition risks .

Q. Table 1: Heat Capacity Data

Temp. Range (K)MethodErrorPurityReference
138.8–296.3BSAO0.30%99.51%

Q. How to design an experiment to assess the neurotoxic effects of 1,2-Dichloro-1,1,2-trifluoroethane in mammalian models?

Answer:

  • Model System : Use murine models (e.g., mice) for inhalation studies, as LCLo (lowest lethal concentration) is documented at 150,000 ppm/2 min .
  • Dosage Gradients : Test sub-lethal concentrations (e.g., 18,500 ppm) to mimic anesthetic effects and monitor CNS depression via electroencephalography (EEG) .
  • Control Variables : Maintain consistent O₂ levels to isolate hypoxia-independent neurotoxicity.

Q. What methodological challenges arise when evaluating environmental persistence in aquatic systems?

Answer:

  • Degradation Kinetics : Hydrolysis rates depend on pH and temperature. Use closed-system reactors with GC-MS monitoring to track degradation products (e.g., trifluoroacetic acid) .
  • Bioaccumulation : Measure log Kow (octanol-water partition coefficient) experimentally; predicted low bioaccumulation due to high volatility .

Q. How to address contradictions in toxicity data between in vivo and in vitro studies?

Answer:

  • In Vitro Limitations : Cell cultures may lack metabolic enzymes present in vivo. Use liver microsomal fractions (S9 mix) to simulate metabolic activation .
  • Species Sensitivity : Compare murine LCLo data with human cell line IC50 values, adjusting for interspecies metabolic scaling factors .

Q. What advanced techniques are used to study atmospheric oxidation pathways of this compound?

Answer:

  • Smog Chamber Experiments : Simulate tropospheric conditions with UV light and OH radicals. Monitor reaction products via FTIR or proton-transfer-reaction mass spectrometry (PTR-MS) .
  • Computational Modeling : Use density functional theory (DFT) to predict reaction intermediates and validate with experimental kinetics data .

Key Considerations for Researchers

  • Safety : Handle with inert gas purge systems to avoid CNS depression risks during vapor exposure .
  • Data Reproducibility : Archive raw calorimetry and chromatographic data in repositories like NIST SRD .
  • Environmental Compliance : Adhere to Threshold Planning Quantity (TPQ) regulations (e.g., EPA reporting thresholds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.